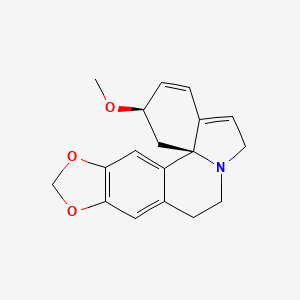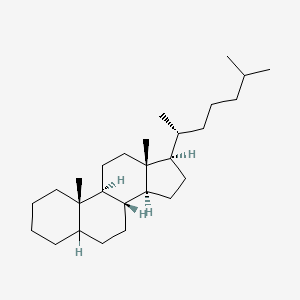
Cholestane
Übersicht
Beschreibung
Cholesten ist ein Derivat von Cholesterin, einem 27-Kohlenstoff-Molekül mit einem polycyclischen Ringskelett, das als Gonan bekannt ist. Cholesten hat eine Doppelbindung in seiner Struktur, was es zu einem Cholesten macht. Cholesten ist eine wichtige Komponente in verschiedenen biologischen Prozessen und wird bei der Synthese von Steroidarzneimitteln und anderen pharmazeutischen Anwendungen verwendet .
Wissenschaftliche Forschungsanwendungen
Cholesten hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ausgangsmaterial für die Synthese verschiedener steroidaler Verbindungen verwendet.
Biologie: Wird auf seine Rolle in der Struktur und Funktion der Zellmembran untersucht.
Industrie: Wird bei der Produktion von Steroidhormonen und anderen pharmazeutischen Produkten eingesetzt.
Wirkmechanismus
Cholesten übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Beispielsweise wurde gezeigt, dass 4-Cholesten-3-on, ein Derivat von Cholesten, die Lebensfähigkeit von Brustkrebszellen durch Veränderung des Lipidstoffwechsels und der Integrität von Membran-Rafts verringert. Es reduziert die Expression von Enzymen, die am Lipogenese beteiligt sind, und erhöht die Expression von Cholesterintransportern . Diese Störung des Lipidstoffwechsels und der Membranstruktur ist ein Schlüsselfaktor, durch den Cholesten seine biologischen Wirkungen ausübt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cholesten kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Dehydrierung von Cholesterin. Beispielsweise kann Cholesterin mit Reagenzien wie Aluminiumisopropoxid in Toluol oxidiert werden, um Cholestenon zu erzeugen . Ein anderes Verfahren umfasst die Bromierung von Cholesterin, gefolgt von Dehydrobromierung, um Cholesten zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Cholesten erfolgt häufig durch mikrobielle Umwandlung von Cholesterin. Mikrobielle Biokatalysatoren, wie Bakterien und Pilze, werden verwendet, um Cholesterin durch verschiedene enzymatische Reaktionen in Cholesten umzuwandeln. Dieses Verfahren wird aufgrund seiner hohen Regio- und Stereoselektivität sowie seiner umweltfreundlichen Natur bevorzugt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cholesten unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Cholesten kann mit Oxidationsmitteln wie Cholesterinoxidase zu Cholestenon oxidiert werden.
Substitution: Cholesten kann Substitutionsreaktionen eingehen, wie beispielsweise die Bildung von Cholestenon aus Cholesterindibromid.
Häufige Reagenzien und Bedingungen
Oxidation: Cholesterinoxidase, Aluminiumisopropoxid in Toluol.
Reduktion: Wasserstoffgas mit einem Katalysator wie Palladium.
Substitution: Brom in Essigsäure, gefolgt von Zinkstaub in Ether.
Hauptprodukte, die gebildet werden
Oxidation: Cholestenon.
Reduktion: Cholestanol.
Substitution: Cholestenon aus Cholesterindibromid.
Wirkmechanismus
Cholesten exerts its effects through various molecular targets and pathways. For example, 4-cholesten-3-one, a derivative of cholesten, has been shown to decrease breast cancer cell viability by altering lipid metabolism and membrane raft integrity. It reduces the expression of enzymes involved in lipogenesis and enhances the expression of cholesterol transporters . This disruption of lipid metabolism and membrane structure is a key mechanism by which cholesten exerts its biological effects.
Vergleich Mit ähnlichen Verbindungen
Cholesten ähnelt anderen Cholesterinderivaten, wie beispielsweise:
Cholestenon: Eine oxidierte Form von Cholesten mit einer Ketongruppe an der dritten Kohlenstoffposition.
Cholestanol: Eine reduzierte Form von Cholesten mit einer gesättigten Ringstruktur.
7β-Hydroxycholesterin: Ein hydroxyliertes Derivat von Cholesterin.
Cholesten ist aufgrund seiner spezifischen Doppelbindungsanordnung einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflusst. Seine Fähigkeit, verschiedene chemische Umwandlungen zu durchlaufen, macht es zu einer wertvollen Verbindung in der synthetischen Chemie und in pharmazeutischen Anwendungen.
Eigenschaften
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870548 | |
| Record name | CERAPP_53193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14982-53-7, 481-21-0 | |
| Record name | Cholestane (VAN8C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholestane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholestane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


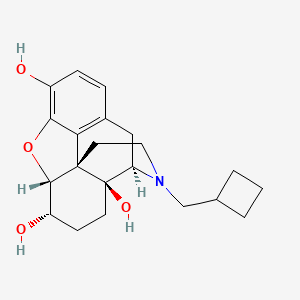
![2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide](/img/structure/B1235482.png)
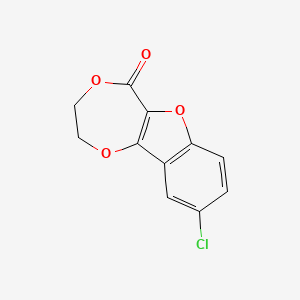
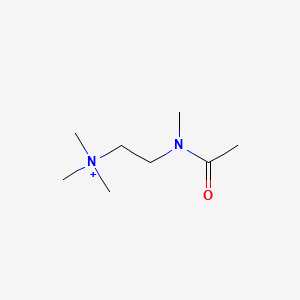

![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)


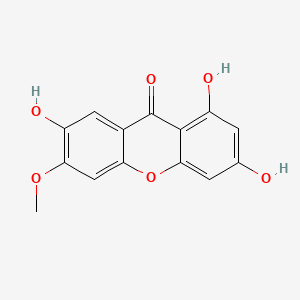
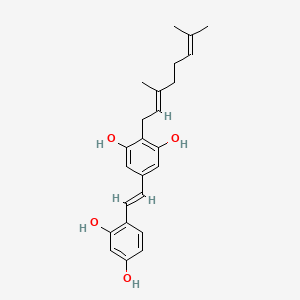
![2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol](/img/structure/B1235496.png)

![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)
